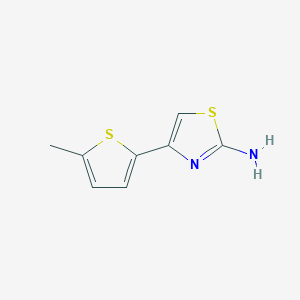

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C8H8N2S2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a compound characterized by its unique structural features, including a thiazole ring and a thiophene moiety. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molecular weight of 196.29 g/mol. The compound consists of:

- Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.

- Thiophene Moiety : Enhances the compound's biological activity.

This structure allows for various chemical reactions that can lead to the synthesis of analogs with potentially improved activity or altered properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, targeting key mechanisms involved in tumorigenesis . Molecular docking studies have shown favorable binding interactions with critical enzymes involved in cancer progression.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 μg/mL | |

| Escherichia coli | 25 μg/mL |

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been noted in several studies. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

This suggests that the compound could be explored further as a selective anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and leading to various therapeutic effects.

Case Studies

- Anticancer Study : In an experimental study involving HepG2 and A549 cell lines, researchers demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

- In Vivo Anti-inflammatory Study : A study conducted on carrageenan-induced mouse paw edema showed that the compound exhibited significant anti-inflammatory effects comparable to standard drugs, supporting its use in managing inflammatory conditions .

Aplicaciones Científicas De Investigación

The compound 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a heterocyclic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in the realms of medicinal chemistry, materials science, and agricultural chemistry.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial activity. Compounds containing the thiazole ring have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways in the pathogens .

Enzyme Inhibition

Another significant application of This compound is in enzyme inhibition. Research has shown that thiazole-containing compounds can act as inhibitors for specific enzymes, which is crucial in the development of drugs targeting diseases such as diabetes and hypertension. For example, certain thiazole derivatives have been identified as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

Fluorescent Materials

The fluorescence properties of thiazole derivatives make them suitable for use in various optical applications. Compounds like This compound can be incorporated into polymers to create fluorescent materials used in sensors and imaging technologies. Studies have highlighted their ability to emit light upon excitation, making them valuable for applications in bioimaging and diagnostics .

Conductive Polymers

Thiazole derivatives are also being explored for their potential use in conductive polymers. These materials are essential for electronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiazole units into polymer backbones can enhance electrical conductivity while maintaining desirable mechanical properties .

Pesticide Development

The agricultural sector is increasingly interested in the use of thiazole derivatives as potential pesticides. Their biological activity against various pests suggests they could serve as effective agents for crop protection. Research has focused on synthesizing new thiazole-based pesticides that exhibit high efficacy with low toxicity to non-target organisms .

Plant Growth Regulators

Additionally, compounds like This compound may play a role in plant growth regulation. Studies suggest that certain thiazole derivatives can influence plant growth by modulating hormonal pathways, thereby enhancing crop yield and resilience against environmental stressors .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Induction of apoptosis, disruption of microbial membranes |

| Enzyme inhibitors (e.g., DPP-IV inhibitors) | Inhibition of glucose metabolism | |

| Materials Science | Fluorescent materials | Light emission upon excitation |

| Conductive polymers | Enhanced electrical conductivity | |

| Agricultural Chemistry | Pesticides | Biological activity against pests |

| Plant growth regulators | Modulation of hormonal pathways |

Anticancer Research

A notable study explored the synthesis and biological evaluation of thiazole derivatives, including This compound , demonstrating significant cytotoxic effects against various cancer cell lines. The research highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Antimicrobial Efficacy

In another investigation, a series of thiazole compounds were screened for antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited promising results against resistant strains, suggesting their potential as new therapeutic agents.

Propiedades

IUPAC Name |

4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNSNCTVNSWUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366382 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-75-7 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.